Ethyl 2-chloro-3-oxoheptanoate
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Overview
Description
Ethyl 2-chloro-3-oxoheptanoate is an organic compound with the molecular formula C9H15ClO3. It is a chlorinated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One method involves the reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and P2O5 to obtain 6-chloroacetyl cyanide.
Grignard Reaction: Another method involves performing a Grignard reaction on 1-bromo-5-chloropentane with magnesium to obtain a Grignard reagent.
Industrial Production Methods: The industrial production of ethyl 2-chloro-3-oxoheptanoate typically involves large-scale synthesis using the aforementioned methods. The process is designed to be cost-effective, with high yields and minimal side reactions, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-chloro-3-oxoheptanoate undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
LDA (Lithium Diisopropylamide): Used for the formation of dianions in substitution reactions.
Alkyl Halides: React with the dianion of ethyl 2-chloroacetoacetate to form various products.
Major Products Formed:
2-Chloro-3-oxoalkanoates: Formed through regioselective reactions with alkyl halides.
Scientific Research Applications
Ethyl 2-chloro-3-oxoheptanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-oxoheptanoate involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Ethyl 7-chloro-2-oxoheptanoate: A closely related compound with similar chemical properties and applications.
Ethyl 2-chloro-3-oxopropanoate: Another chlorinated ester with comparable reactivity.
Uniqueness: Ethyl 2-chloro-3-oxoheptanoate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility in organic synthesis and industrial production makes it a valuable compound in various fields.
Properties
Molecular Formula |
C9H15ClO3 |
---|---|
Molecular Weight |
206.66 g/mol |
IUPAC Name |
ethyl 2-chloro-3-oxoheptanoate |
InChI |
InChI=1S/C9H15ClO3/c1-3-5-6-7(11)8(10)9(12)13-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
QUGHPRLZQGGQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C(=O)OCC)Cl |
Origin of Product |
United States |
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